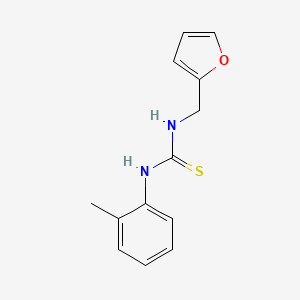

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is an organic compound that features a furan ring and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea typically involves the reaction of furan-2-ylmethylamine with 2-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(Furan-2-ylmethyl)-3-phenylthiourea

- 1-(Furan-2-ylmethyl)-3-(4-methylphenyl)thiourea

- 1-(Furan-2-ylmethyl)-3-(2-chlorophenyl)thiourea

Uniqueness

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is unique due to the presence of both a furan ring and a thiourea moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Biological Activity

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of its biological activity based on diverse scientific studies.

Chemical Structure and Properties

This compound is characterized by a thiourea scaffold, which is known for its diverse biological activities. The furan and methylphenyl substituents contribute to its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related furan derivatives indicate effective inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported with MICs ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming conventional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of thiourea derivatives have been extensively studied, particularly their role as protein tyrosine kinase inhibitors. In vitro evaluations have demonstrated that certain thiourea derivatives exhibit significant cytotoxicity against cancer cell lines:

- Cytotoxicity Data : For example, compounds derived from similar structures showed IC50 values in the range of 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines, indicating moderate to high effectiveness .

The mechanism by which this compound exerts its biological effects typically involves:

- Enzyme Inhibition : The compound can interact with specific enzymes or receptors through hydrogen bonding and non-covalent interactions, leading to modulation of their activity.

- Cellular Pathways : It may disrupt cellular processes that are crucial for cancer cell proliferation or bacterial survival, contributing to its observed effects .

Case Study 1: Antitumor Evaluation

In a study focused on the synthesis and evaluation of thiourea derivatives as protein tyrosine kinase inhibitors, compounds structurally related to this compound were synthesized and tested against human lung adenocarcinoma cell lines. The results indicated that some derivatives had up to tenfold increased inhibitory activity compared to initial compounds .

Case Study 2: Antimicrobial Studies

Another investigation assessed the antimicrobial efficacy of various thiourea derivatives, including those similar to this compound. Results showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values supporting their potential as therapeutic agents in treating infections .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10-5-2-3-7-12(10)15-13(17)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRQBOZRJSWRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.